molecular formula C17H26N4O3S B11109096 N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide

N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide

Cat. No.: B11109096
M. Wt: 366.5 g/mol
InChI Key: IPPIZWJOLFJJFC-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide is a useful research compound. Its molecular formula is C17H26N4O3S and its molecular weight is 366.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(2,4-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C16H22N4O2S
  • Molecular Weight : 350.44 g/mol

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The presence of the hydrazine moiety suggests potential activity against various cancer cell lines, as hydrazones are known for their ability to inhibit tumor growth by inducing apoptosis and cell cycle arrest.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. Specifically:

  • In vitro Studies : The compound has shown efficacy against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death rates in malignant cells .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which may extend to antifungal activity as well. Compounds with similar structures have demonstrated effectiveness against various pathogens, indicating potential for further investigation in this area.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
Umesha et al. (2009) Antioxidant and AntimicrobialSynthesized derivatives exhibited good antimicrobial activity and antioxidant properties.
Goulioukina et al. (2016) CytotoxicityIdentified pyrazoles with significant cytotoxic effects in MCF-7 and MDA-MB-231 cells, suggesting a possible synergistic effect when combined with doxorubicin.
ResearchGate Publication (2024) AnticancerReported efficacy against multiple cancer lines with mechanisms involving apoptosis induction.

Properties

Molecular Formula

C17H26N4O3S

Molecular Weight

366.5 g/mol

IUPAC Name

2-(2,4-dimethyl-N-methylsulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C17H26N4O3S/c1-13-5-6-16(14(2)11-13)21(25(4,23)24)12-17(22)19-18-15-7-9-20(3)10-8-15/h5-6,11H,7-10,12H2,1-4H3,(H,19,22)

InChI Key

IPPIZWJOLFJJFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.